

Biotin-COG1410 TFA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Biotin-COG1410 TFA*

Cat. No.: *B12308053*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of **Biotin-COG1410 TFA**. It is intended to serve as a comprehensive resource for researchers utilizing this biotinylated peptide in studies related to neuroprotection, inflammation, and antimicrobial research.

Introduction

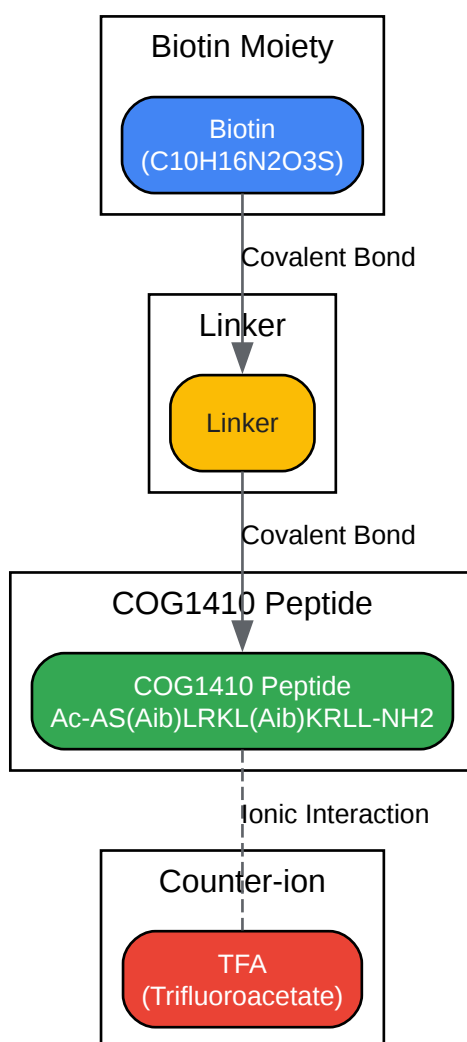
Biotin-COG1410 TFA is a synthetic peptide derivative of the human apolipoprotein E (ApoE) receptor binding region, specifically corresponding to residues 138-149. The native sequence is modified with aminoisobutyric acid (Aib) substitutions at two positions to enhance its therapeutic properties. The peptide is N-terminally acetylated and C-terminally amidated. A biotin molecule is conjugated to the peptide, enabling its use in a wide range of affinity-based assays. The trifluoroacetate (TFA) salt is a common counter-ion resulting from the peptide synthesis and purification process.

COG1410 has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurological injury.^{[1][2]} Furthermore, it has exhibited antimicrobial activity against certain bacterial strains. The biotin tag provides a powerful tool for studying its molecular interactions and mechanism of action.

Structure and Chemical Properties

The structure of **Biotin-COG1410 TFA** consists of three key components: the COG1410 peptide, a biotin molecule, and a linker connecting them. The amino acid sequence of COG1410 is Ac-Ala-Ser(Aib)-Leu-Arg-Lys-Leu(Aib)-Lys-Arg-Leu-Leu-NH₂.

Biotin-COG1410 TFA Structure



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Caption: Schematic diagram of the **Biotin-COG1410 TFA** conjugate.

Chemical Properties

A summary of the available chemical properties for **Biotin-COG1410 TFA** is provided in the table below. It is important to note that while some properties can be calculated or are provided

by suppliers, experimentally determined values for parameters such as melting point and pKa are not readily available in the public domain.

Property	Value	Source
Molecular Formula	$C_{74}H_{135}N_{23}O_{16}S \cdot xC_2HF_3O_2$	Alfagen
Purity	>95%	Various Suppliers
Appearance	White to off-white powder	General Observation
Solubility	Soluble in DMSO and water	MedChemExpress, General for biotinylated peptides
Storage	Store at -20°C for long-term storage	Alfagen

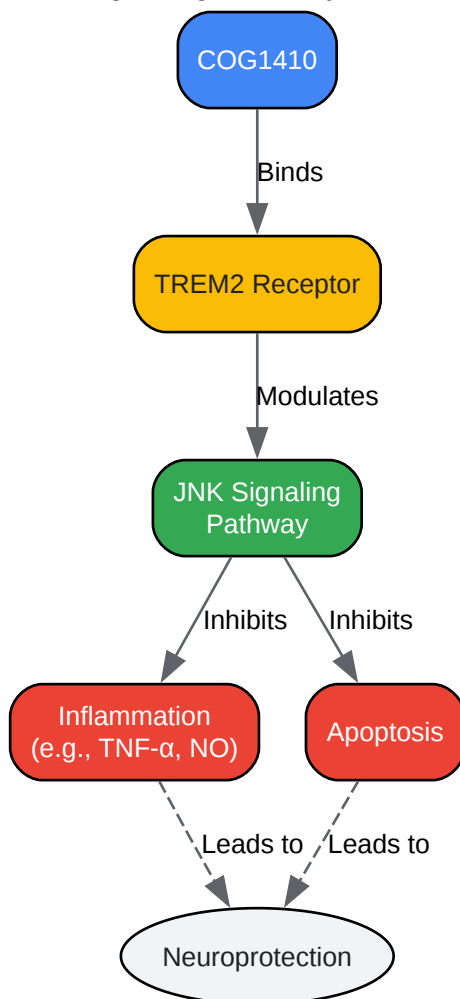
Biological Activity and Mechanism of Action

COG1410, the active peptide component, exhibits a range of biological activities, primarily centered around its neuroprotective and anti-inflammatory functions. It has also been shown to possess antimicrobial properties.

Neuroprotection and Anti-inflammation

COG1410 has been demonstrated to be effective in animal models of traumatic brain injury and ischemic stroke.^{[1][2]} Its neuroprotective effects are attributed to its ability to reduce inflammation and apoptosis in neuronal tissues. Studies have suggested that COG1410 may exert its effects through interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor involved in regulating inflammatory responses in the brain. Furthermore, there is evidence to suggest that COG1410 can modulate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis and inflammation.

Proposed Signaling Pathway for COG1410

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Caption: Proposed signaling pathway for the neuroprotective effects of COG1410.

Antimicrobial Activity

Recent studies have revealed that COG1410 possesses antimicrobial activity. Its proposed mechanism of action involves a dual attack on bacterial cells: disruption of the cell membrane and interference with the intracellular ClpC ATPase, an essential enzyme for bacterial protein quality control.

Experimental Protocols

The biotin tag on COG1410 makes it a versatile tool for a variety of in vitro and in vivo applications. Below are detailed methodologies for key experiments.

Biotin Pull-Down Assay to Identify Interacting Proteins

This protocol describes a method to identify proteins from a cell lysate that interact with **Biotin-COG1410 TFA**.

Materials:

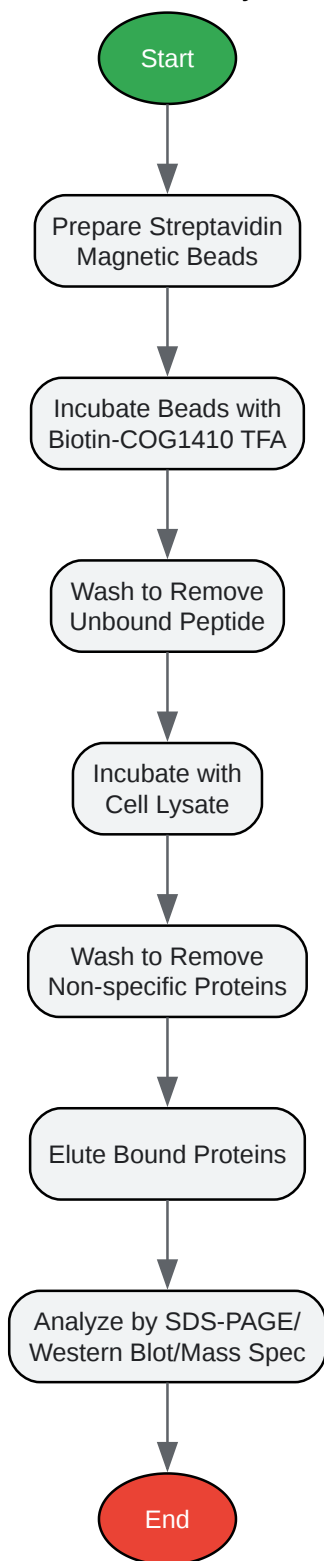
- **Biotin-COG1410 TFA**
- Control non-biotinylated COG1410 peptide
- Streptavidin-conjugated magnetic beads
- Cell lysate from the desired cell type or tissue
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Magnetic rack
- End-over-end rotator
- SDS-PAGE and Western blotting reagents

Procedure:

- **Bead Preparation:** Resuspend the streptavidin magnetic beads and wash them three times with wash buffer.
- **Biotinylated Peptide Incubation:** Incubate the washed beads with an excess of **Biotin-COG1410 TFA** (and a separate control with non-biotinylated COG1410) in wash buffer for 1 hour at room temperature with gentle rotation.

- Washing: Wash the beads three times with wash buffer to remove unbound peptide.
- Cell Lysate Incubation: Add the cell lysate to the peptide-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.

Biotin Pull-Down Assay Workflow



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Caption: Workflow for a biotin pull-down assay using **Biotin-COG1410 TFA**.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Studies

This protocol outlines a method to quantify the binding of **Biotin-COG1410 TFA** to a target protein immobilized on an ELISA plate.

Materials:

- **Biotin-COG1410 TFA**
- Target protein of interest
- Streptavidin-HRP (Horseradish Peroxidase)
- ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- **Coating:** Coat the wells of an ELISA plate with the target protein in coating buffer overnight at 4°C.
- **Washing:** Wash the plate three times with wash buffer.
- **Blocking:** Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

- Washing: Wash the plate three times with wash buffer.
- **Biotin-COG1410 TFA** Incubation: Add serial dilutions of **Biotin-COG1410 TFA** to the wells and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Streptavidin-HRP Incubation: Add Streptavidin-HRP to the wells and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Detection: Add TMB substrate to the wells and incubate until a blue color develops.
- Stopping the Reaction: Stop the reaction by adding the stop solution.
- Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of bound **Biotin-COG1410 TFA**.

Conclusion

Biotin-COG1410 TFA is a valuable research tool for investigating the therapeutic potential of ApoE-mimetic peptides. Its well-defined structure, coupled with the versatility of the biotin tag, allows for a wide array of experimental approaches to elucidate its mechanism of action and identify its molecular targets. This guide provides a foundational understanding of its properties and offers detailed protocols to facilitate its use in the laboratory.

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